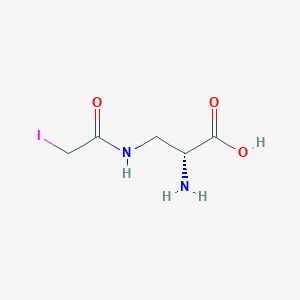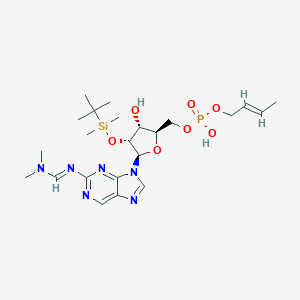![molecular formula C20H19N5O2S B237336 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
科学研究应用
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biological research. The compound has been shown to exhibit potent activity against certain types of cancer cells, such as breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potent activity against certain types of cancer cells. The compound has been shown to exhibit high selectivity for cancer cells, while sparing normal cells. However, one of the main limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One potential direction is the development of more efficient synthesis methods for the compound, which could facilitate its use in larger-scale experiments. Another potential direction is the study of the compound's potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.
合成方法
The synthesis of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-methyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-aminobenzyl alcohol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
属性
产品名称 |
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
分子式 |
C20H19N5O2S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-methoxy-3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-12-5-4-6-16(17(12)27-3)18(26)21-11-14-7-9-15(10-8-14)19-24-25-13(2)22-23-20(25)28-19/h4-10H,11H2,1-3H3,(H,21,26) |
InChI 键 |
KLZZOWANLOVMRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)

![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)